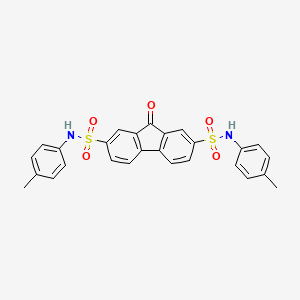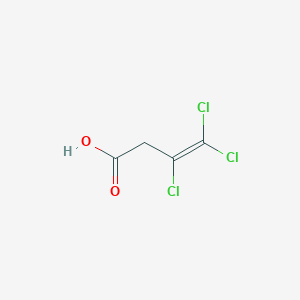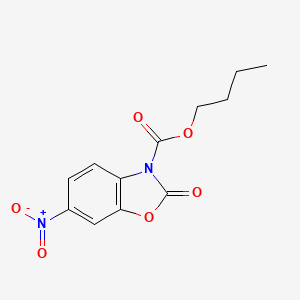![molecular formula C50H80N6 B11710564 4-[(1E)-2-{4-[(1E)-2-[4-(Dioctylamino)phenyl]diazen-1-YL]phenyl}diazen-1-YL]-N,N-dioctylaniline CAS No. 188447-93-0](/img/structure/B11710564.png)
4-[(1E)-2-{4-[(1E)-2-[4-(Dioctylamino)phenyl]diazen-1-YL]phenyl}diazen-1-YL]-N,N-dioctylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1E)-2-{4-[(1E)-2-[4-(Dioctylamino)phenyl]diazen-1-YL]phenyl}diazen-1-YL]-N,N-dioctylaniline is a complex organic compound known for its unique structural properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-2-{4-[(1E)-2-[4-(Dioctylamino)phenyl]diazen-1-YL]phenyl}diazen-1-YL]-N,N-dioctylaniline typically involves a series of diazotization and coupling reactions. The process begins with the diazotization of aniline derivatives, followed by coupling with dioctylamine-substituted benzene derivatives. The reaction conditions often require acidic or basic environments to facilitate the formation of diazenyl linkages.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale diazotization and coupling reactions using automated reactors. The use of catalysts and optimized reaction conditions can enhance yield and purity. Solvent extraction and recrystallization are common techniques employed to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(1E)-2-{4-[(1E)-2-[4-(Dioctylamino)phenyl]diazen-1-YL]phenyl}diazen-1-YL]-N,N-dioctylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the diazenyl groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions include nitroso derivatives, amines, and various substituted aromatic compounds.
Applications De Recherche Scientifique
4-[(1E)-2-{4-[(1E)-2-[4-(Dioctylamino)phenyl]diazen-1-YL]phenyl}diazen-1-YL]-N,N-dioctylaniline has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4-[(1E)-2-{4-[(1E)-2-[4-(Dioctylamino)phenyl]diazen-1-YL]phenyl}diazen-1-YL]-N,N-dioctylaniline involves its interaction with molecular targets such as enzymes and receptors. The diazenyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The dioctylamino substituents may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(1E)-2-{4-[(1E)-2-[4-(Dimethylamino)phenyl]diazen-1-YL]phenyl}diazen-1-YL]-N,N-dimethylaniline
- 4-[(1E)-2-{4-[(1E)-2-[4-(Diethylamino)phenyl]diazen-1-YL]phenyl}diazen-1-YL]-N,N-diethylaniline
Uniqueness
The uniqueness of 4-[(1E)-2-{4-[(1E)-2-[4-(Dioctylamino)phenyl]diazen-1-YL]phenyl}diazen-1-YL]-N,N-dioctylaniline lies in its dioctylamino substituents, which confer distinct lipophilic properties and influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where enhanced membrane permeability and interaction with hydrophobic environments are desired.
Propriétés
Numéro CAS |
188447-93-0 |
|---|---|
Formule moléculaire |
C50H80N6 |
Poids moléculaire |
765.2 g/mol |
Nom IUPAC |
4-[[4-[[4-(dioctylamino)phenyl]diazenyl]phenyl]diazenyl]-N,N-dioctylaniline |
InChI |
InChI=1S/C50H80N6/c1-5-9-13-17-21-25-41-55(42-26-22-18-14-10-6-2)49-37-33-47(34-38-49)53-51-45-29-31-46(32-30-45)52-54-48-35-39-50(40-36-48)56(43-27-23-19-15-11-7-3)44-28-24-20-16-12-8-4/h29-40H,5-28,41-44H2,1-4H3 |
Clé InChI |
ZXJKHCLHSDTIPU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN(CCCCCCCC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)N(CCCCCCCC)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11710486.png)





![N'~1~-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~4~-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide](/img/structure/B11710544.png)
![Diethyl [2,2,2-trichloro-1-(2-methylpropanamido)ethyl]phosphonate](/img/structure/B11710549.png)


![1-Phenyl-4-[(4-phenylpiperazin-1-yl)methyl]piperazine](/img/structure/B11710562.png)
![3,4-Dimethoxy-N-(2,2,2-trichloro-1-{[(2,4,6-trichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11710572.png)

